N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE is an organic compound belonging to the class of carboxamides It features a complex structure with a methoxy group, an o-tolyl group, and a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 2-phenylbutanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-hydroxy-2-(o-tolyl)ethyl)-2-phenylbutanamide.
Reduction: Formation of N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylbutanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-(o-tolyl)ethyl)isobutyramide
- N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide
- N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide
Uniqueness
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE is unique due to its specific structural features, such as the combination of a methoxy group, an o-tolyl group, and a phenylbutanamide backbone
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-17(16-11-6-5-7-12-16)20(22)21-14-19(23-3)18-13-9-8-10-15(18)2/h5-13,17,19H,4,14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSDNPNNVYEAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.